Cas no 869072-01-5 (N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide structure
869072-01-5 structure
Product Name:N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
CAS No:869072-01-5
MF:C19H23N3O5S2
MW:437.533022165298
CID:5970743
PubChem ID:18561600
Update Time:2025-05-20

N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
    • N'-[(4-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
    • MLS001236275
    • AKOS024614588
    • HMS2979H22
    • 869072-01-5
    • N1-(4-methylbenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
    • N'-[(4-methylphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
    • F1851-0079
    • SMR000806627
    • CHEMBL1345164
    • Inchi: 1S/C19H23N3O5S2/c1-14-5-7-15(8-6-14)12-20-18(23)19(24)21-13-16-22(9-3-10-27-16)29(25,26)17-4-2-11-28-17/h2,4-8,11,16H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
    • InChI Key: HBEWFLHWYQHGJO-UHFFFAOYSA-N
    • SMILES: C(NCC1N(S(C2SC=CC=2)(=O)=O)CCCO1)(=O)C(NCC1=CC=C(C)C=C1)=O

Computed Properties

  • Exact Mass: 437.10791319g/mol
  • Monoisotopic Mass: 437.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 141Ų

N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Pricemore >>

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N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Related Literature

Additional information on N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide

N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide: A Comprehensive Overview

N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide, also known by its CAS number 869072-01-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiophene moiety with a sulfonyl group and an oxazinane ring system. The combination of these functional groups makes it a versatile molecule with diverse reactivity and biological activity.

The synthesis of this compound involves a series of carefully designed multi-step reactions, often requiring the use of advanced organic chemistry techniques such as nucleophilic substitution, condensation reactions, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of similar compounds, potentially improving the yield and purity of N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The thiophene ring, a heterocyclic aromatic system, is known for its stability and ability to participate in various types of interactions, including π–π stacking and hydrogen bonding. These properties make it an attractive component in designing bioactive molecules. Recent studies have highlighted the role of thiophene-containing compounds in modulating enzyme activity and targeting specific cellular pathways.

The oxazinane ring system in N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide adds another layer of complexity to its structure. Oxazinanes are known for their ability to form stable cyclic structures, which can enhance the molecule's pharmacokinetic properties such as solubility and bioavailability. This makes the compound a promising candidate for drug delivery systems or as a scaffold for developing new therapeutic agents.

Recent research has also focused on the electronic properties of this compound. The sulfonyl group attached to the thiophene ring introduces electron-withdrawing effects, which can influence the molecule's reactivity in both chemical and biological contexts. Computational studies have shown that this group plays a crucial role in stabilizing certain transition states during enzymatic reactions, potentially making it a valuable tool in catalysis or as an inhibitor of specific enzymes.

In terms of environmental impact, understanding the degradation pathways of N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide is essential for assessing its safety profile. Studies have indicated that under certain conditions, such as exposure to light or microbial activity, the compound undergoes hydrolysis or oxidative cleavage. These findings are critical for developing safe disposal methods and minimizing environmental risks associated with its use.

The versatility of this compound extends to its potential applications in materials science. The combination of aromaticity from the thiophene ring and the rigid structure provided by the oxazinane ring could make it suitable for use in organic electronics or as a component in advanced materials such as polymers or liquid crystals.

In conclusion, N'-(4-methylphenyl)methyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide (CAS No: 869072-01-5) represents a fascinating example of how complex molecular architectures can lead to diverse functional properties. Its unique combination of structural features positions it as a valuable molecule for exploring new frontiers in chemistry, pharmacology, and materials science.

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